molecular formula C15H17N3O2S B6138593 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide

Cat. No. B6138593
M. Wt: 303.4 g/mol
InChI Key: HIEIRFPLYBPBFQ-UHFFFAOYSA-N
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Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as Epetraborole and is currently being studied for its antibacterial properties.

Mechanism of Action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide inhibits the bacterial enzyme leucyl-tRNA synthetase by binding to the enzyme's active site. This binding prevents the enzyme from attaching the amino acid leucine to its corresponding tRNA molecule, which is necessary for protein synthesis in bacteria. The inhibition of this enzyme leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide are primarily related to its antibacterial properties. This compound has been shown to be effective against gram-positive bacteria, including MRSA and Streptococcus pneumoniae. It has also been demonstrated to have low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its specificity for inhibiting the bacterial enzyme leucyl-tRNA synthetase. This specificity makes it a useful tool for studying the role of this enzyme in bacterial protein synthesis. However, one limitation of using Epetraborole in lab experiments is its limited spectrum of activity against gram-positive bacteria. This restricts its use in studying the effects of bacterial protein synthesis inhibition in gram-negative bacteria.

Future Directions

There are several future directions for the study of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One potential direction is the development of new derivatives of this compound that have a broader spectrum of antibacterial activity. Another direction is the investigation of the potential use of Epetraborole in combination with other antibiotics to improve its efficacy against bacterial infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications beyond antibacterial activity.
In conclusion, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound with significant potential for scientific research and therapeutic applications. Its antibacterial properties and specificity for inhibiting the bacterial enzyme leucyl-tRNA synthetase make it a useful tool for studying bacterial protein synthesis. Further research is needed to fully understand the potential applications of this compound and its derivatives.

Synthesis Methods

The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the condensation of 4-methylphenylacetic acid with 2-mercapto-4-ethyl-6-oxo-1,6-dihydropyrimidine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the intermediate compound 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetic acid, which is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide.

Scientific Research Applications

The antibacterial properties of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide make it a potential candidate for the treatment of bacterial infections. This compound has been shown to inhibit the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. Studies have demonstrated that Epetraborole is effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(17-11)21-9-14(20)16-12-6-4-10(2)5-7-12/h4-8H,3,9H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEIRFPLYBPBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

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